2-Hydroxy-6-nitroquinoline-3-carboxylic acid

Description

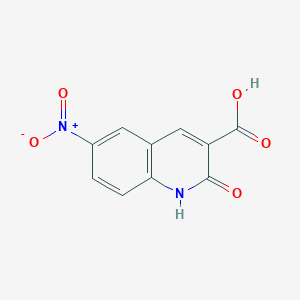

2-Hydroxy-6-nitroquinoline-3-carboxylic acid (CAS 85870-49-1) is a quinoline derivative with the molecular formula C₁₀H₆N₂O₅ and a molecular weight of 234.17 g/mol . It features a hydroxyl group at position 2, a nitro group at position 6, and a carboxylic acid moiety at position 3 of the quinoline scaffold. This compound is stored under controlled conditions (2–8°C) due to its reactivity and stability concerns, as indicated by its hazard warnings (P261-P305+P351+P338) .

Properties

IUPAC Name |

6-nitro-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-9-7(10(14)15)4-5-3-6(12(16)17)1-2-8(5)11-9/h1-4H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKQRJOWRRDAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518293 | |

| Record name | 6-Nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85870-49-1 | |

| Record name | 1,2-Dihydro-6-nitro-2-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85870-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid typically involves the nitration of 2-hydroxyquinoline-3-carboxylic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the quinoline ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-nitroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Esterification typically involves alcohols and acid catalysts, while amidation involves amines and coupling agents like carbodiimides.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Esters and amides of quinoline carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. Specifically, studies have shown that 2-hydroxy-6-nitroquinoline-3-carboxylic acid can be effective against various bacterial strains. For instance, the incorporation of lipophilic groups enhances its antibacterial activity against Gram-positive bacteria while showing less efficacy against Gram-negative strains .

Cancer Research

Quinoline derivatives have been explored for their potential as anti-cancer agents. The inhibition of protein tyrosine kinases (PTKs) is a notable mechanism through which these compounds may exert their effects. By targeting deregulated PTKs associated with tumor growth, compounds like this compound may provide therapeutic benefits in cancer treatment .

Dyes and Pigments

The compound has been utilized in the synthesis of dyes due to its strong chromophoric properties. Derivatives of quinoline are known to produce vibrant colors and have applications in textiles and coatings . The ability to modify the functional groups allows for the tuning of color properties, making these compounds valuable in the dye industry.

Photochemical Applications

Quinoline derivatives are also studied for their photochemical properties. The ability to absorb light and undergo chemical transformations makes them candidates for use in photonic devices and sensors. Their stability under UV light exposure is particularly advantageous for applications requiring long-lasting materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-nitroquinoline-3-carboxylic acid involves its interaction with various molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can influence enzyme activity, protein function, and cellular processes. The compound’s quinoline ring structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

- Nitro vs. Methoxy Groups: The nitro group (-NO₂) in the target compound is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid group compared to methoxy-substituted analogs like 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

- For example, 4-hydroxy derivatives may exhibit stronger intermolecular interactions in crystalline states .

Physicochemical Properties

- Melting Points: Compounds with nitro groups (e.g., the target compound) generally exhibit higher melting points due to increased polarity. For instance, 3-Hydroxy-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (6a) melts at 217–219°C , while methoxy derivatives like 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid may have lower melting points .

- Solubility: The nitro group reduces solubility in polar solvents compared to hydroxy or methoxy analogs, as seen in 6-Hydroxyquinoline-3-carboxylic acid .

Biological Activity

2-Hydroxy-6-nitroquinoline-3-carboxylic acid (2-HNCQA) is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that enable various biological interactions. This article explores the biological activity of 2-HNCQA, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

2-HNCQA has the molecular formula C10H6N2O5, characterized by a quinoline core structure with a hydroxyl group (-OH) at position 2, a nitro group (-NO₂) at position 6, and a carboxylic acid group (-COOH) at position 3. These functional groups contribute to its biological activity through mechanisms such as hydrogen bonding and electrostatic interactions with biological macromolecules.

The mechanism of action of 2-HNCQA involves its ability to intercalate with DNA and interact with various enzymes and proteins. The hydroxy and nitro groups facilitate binding to biological targets, potentially influencing cellular processes such as gene expression and enzyme activity. Additionally, similar compounds have been shown to affect bacterial and fungal DNA replication and protein synthesis, suggesting a broad spectrum of antimicrobial activity.

Antibacterial Activity

Research indicates that 2-HNCQA exhibits notable antibacterial properties. Its structural characteristics enable it to disrupt bacterial cell functions effectively. A study highlighted that derivatives of nitroxoline, related to 2-HNCQA, demonstrated significant anti-proliferative effects against various bacterial strains . The compound's ability to interfere with DNA replication may be a key factor in its antibacterial efficacy.

Antifungal Activity

In addition to antibacterial properties, 2-HNCQA has shown promise as an antifungal agent. Its mechanism likely involves similar interactions with fungal DNA and proteins, leading to inhibited growth or cell death. The compound's effectiveness against specific fungal pathogens remains an area for further exploration but is supported by findings from related quinoline derivatives.

Anticancer Properties

Recent studies have begun to uncover the anticancer potential of 2-HNCQA. Research into nitroxoline derivatives has revealed their ability to reduce cell viability in pancreatic cancer cell lines significantly. For instance, compounds derived from nitroxoline exhibited stronger effects on cancer cell proliferation compared to established treatments like erlotinib, indicating the potential for 2-HNCQA in cancer therapy .

Case Study: Pancreatic Cancer

A notable study investigated the effects of nitroxoline derivatives on pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3). The results showed that these compounds could significantly decrease clonogenic activity and promote apoptosis in cancer cells. The findings suggest that structural modifications of nitroxoline could enhance its therapeutic efficacy against pancreatic cancer .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-hydroxy-6-nitroquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration and carboxylation steps. For example, analogous quinoline derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are synthesized via cyclization and functional group modifications under controlled conditions (70–80°C, ethanolic NaHCO₃, 24–72 h) . Optimization includes adjusting reaction time, temperature, and solvent polarity to enhance yield. Purification via recrystallization or column chromatography is recommended, referencing protocols for structurally similar compounds like 6-(trifluoromethyl)quinoline-3-carboxylic acid .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for nitro-containing compounds:

- Handling : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .

- Storage : Keep in a tightly sealed container in a dry, ventilated area away from ignition sources. Monitor for decomposition (e.g., nitro group instability) under prolonged light exposure .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer : Use:

- ¹H/¹³C NMR to confirm aromatic proton environments and carboxylate groups.

- FT-IR to identify nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) stretches.

- X-ray crystallography (if crystals form) to resolve structural ambiguities, as demonstrated for 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for nitro-substituted quinoline derivatives?

- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and UV light. Compare degradation products (e.g., nitro-reduction to amine) via HPLC-MS. For example, conflicting reports on 4-hydroxy-7-nitroquinoline-3-carboxylic acid stability may arise from differences in storage conditions (humidity, oxygen levels) . Use controlled experiments to isolate contributing factors.

Q. What strategies mitigate side reactions during functionalization of the quinoline core?

- Methodological Answer :

- Electrophilic substitution : Direct nitration at the 6-position requires careful control of nitrating agent (e.g., HNO₃/H₂SO₄ ratio) to avoid over-nitration.

- Protection/deprotection : Temporarily block the hydroxyl group (e.g., acetylation) before carboxylation to prevent unwanted esterification .

- Monitor reaction progress via TLC or in-situ IR to halt at the desired intermediate stage.

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer : Employ DFT calculations to map electron density distributions, identifying reactive sites (e.g., nitro group’s electrophilicity). Molecular docking studies can simulate interactions with biological targets (e.g., enzymes), as seen in studies of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives . Validate predictions with in vitro assays.

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s photophysical properties?

- Methodological Answer :

- UV-Vis spectroscopy : Measure absorbance/emission spectra in solvents of varying polarity to study solvatochromism.

- Fluorescence quenching : Test interactions with biomolecules (e.g., albumin) using Stern-Volmer plots, referencing methods for 6-methylindole-3-carboxylic acid .

Q. What analytical approaches address discrepancies in reported solubility data?

- Methodological Answer : Use a tiered protocol:

Shake-flask method : Measure solubility in water, DMSO, and ethanol at 25°C.

HPLC quantification : Compare saturation concentrations against calibration curves.

Thermodynamic modeling : Apply Hansen solubility parameters to predict miscibility, as done for 3-methylquinoxaline-2-carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.